molecular formula C9H12ClNO B2569691 5-Butoxy-2-chloropyridine CAS No. 1385021-19-1

5-Butoxy-2-chloropyridine

Cat. No.: B2569691
CAS No.: 1385021-19-1
M. Wt: 185.65
InChI Key: MKMNCGKKULINJW-UHFFFAOYSA-N
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Description

5-Butoxy-2-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted with chlorine and butoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-chloropyridine typically involves the reaction of 2-chloropyridine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with a butoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-2-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 5-Butoxy-2-aminopyridine.

    Oxidation: 5-Butoxy-2-pyridinecarboxylic acid.

    Reduction: 5-Butoxy-2-aminopyridine.

Scientific Research Applications

5-Butoxy-2-chloropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Butoxy-2-chloropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both butoxy and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .

Properties

IUPAC Name

5-butoxy-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNCGKKULINJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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